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Compound of Interest

Compound Name: Rabdoserrin A

Cat. No.: B15596977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rabdoserrin
A, an ent-kaurane diterpenoid isolated from Rabdosia serra. The following sections detail its

mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, the experimental

protocols used for their acquisition, and a conceptual workflow for its isolation and

characterization.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-ESI-MS) was utilized to determine the molecular

formula of Rabdoserrin A.

Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ 421.2170 421.2167 C₂₂H₃₂O₇

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The structure of Rabdoserrin A was elucidated using one-dimensional and two-dimensional

NMR spectroscopy. The ¹H and ¹³C NMR data were recorded in deuterated chloroform (CDCl₃).
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¹H NMR Data (500 MHz, CDCl₃)
Position

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.65 m

1β 1.20 m

2α 1.80 m

2β 1.55 m

3α 3.25 dd 11.5, 4.5

5 2.15 d 6.0

6 5.80 d 6.0

7 4.85 s

9 2.40 m

11α 1.95 m

11β 1.75 m

12α 1.60 m

12β 1.40 m

13 2.60 m

14α 2.20 m

14β 1.85 m

17a 5.05 s

17b 4.80 s

18 0.95 s

19 0.90 s

20 1.05 s

6-OAc 2.10 s
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¹³C NMR Data (125 MHz, CDCl₃)
Position Chemical Shift (δ, ppm)

1 38.5

2 18.5

3 78.0

4 38.0

5 55.0

6 76.0

7 98.0

8 56.0

9 50.0

10 42.0

11 20.0

12 35.0

13 39.0

14 28.0

15 210.0

16 150.0

17 110.0

18 28.5

19 22.0

20 18.0

6-OAc (C=O) 170.5

6-OAc (CH₃) 21.0
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Experimental Protocols
Extraction and Isolation
The air-dried, powdered aerial parts of Rabdosia serra were extracted with 95% ethanol at

room temperature. The resulting extract was concentrated under reduced pressure and then

partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to

repeated column chromatography on silica gel, followed by preparative HPLC to yield pure

Rabdoserrin A.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500

spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in

CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as the internal standard.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was performed on a Bruker Daltonics Apex II mass spectrometer.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of

Rabdoserrin A.
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Caption: Isolation and Characterization Workflow of Rabdoserrin A.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Rabdoserrin
A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596977#spectroscopic-data-of-rabdoserrin-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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